Lenalidomide (sodium)

Description

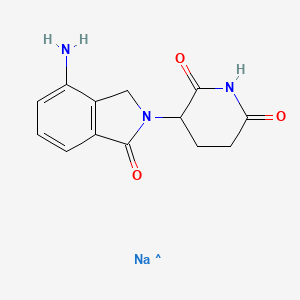

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H13N3NaO3 |

|---|---|

Molecular Weight |

282.25 g/mol |

InChI |

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18); |

InChI Key |

FAIDVIRXUOZPBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na] |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Salt Metathesis

The most widely documented method involves the catalytic hydrogenation of the nitro intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Formula II). This step typically employs palladium on charcoal (Pd/C) under hydrogen gas at atmospheric pressure, avoiding high-pressure conditions required in earlier methods. Post-reduction, the free base is converted to an acid addition salt (e.g., hydrochloride) and subsequently neutralized with sodium bicarbonate or hydroxide to yield lenalidomide sodium.

Key Steps :

- Reduction :

- Salt Formation :

Example :

Metal-Mediated Reduction with Neutralization

Alternative methods utilize zinc or iron in acidic media to reduce the nitro intermediate. This approach avoids noble metal catalysts, reducing costs.

Procedure :

- Reductant : Zinc powder (3–8 molar equivalents).

- Acid : Acetic or propionic acid.

- Solvent : Water/isopropanol.

- Neutralization : Sodium hydroxide or bicarbonate.

Data Table 1: Comparative Reaction Parameters

Direct Salt Formation from Lenalidomide Free Base

Lenalidomide sodium can be synthesized directly by reacting the free base with sodium hydroxide in a polar solvent (e.g., water or ethanol). This single-step process is less common but offers simplicity.

Conditions :

- Base : 1.1 equivalents of NaOH.

- Solvent : Methanol/water (2:1).

- Isolation : Precipitation at 5–10°C.

Optimization of Reaction Conditions

Solvent Systems

Linear alcohols (methanol, ethanol) paired with nitriles (acetonitrile) enhance solubility during hydrogenation, reducing solvent volumes by 50% compared to prior methods.

Impurity Control

Genotoxic impurities like methyl-2-bromomethyl-3-nitrobenzoate (PGI-5) are minimized using activated carbon treatment and liquid-liquid extraction. GC-MS analysis confirms impurity levels <1 ppm.

Purification and Crystallization

Crystallization Techniques

Lenalidomide sodium is isolated via anti-solvent crystallization. For example, adding methyl tert-butyl ether to a methanol solution induces precipitation, yielding a polymorphically pure product.

Data Table 2: Crystallization Parameters

| Parameter | Conditions | Conditions |

|---|---|---|

| Solvent | Methanol | Water/isopropanol |

| Anti-Solvent | Triethylamine | Methyl tert-butyl ether |

| Temperature | 5–10°C | 15–20°C |

| Drying | 50–55°C, 150–200 mmHg | 45–55°C, vacuum |

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC analysis shows >99.5% purity with the following impurities:

Industrial-Scale Considerations

Chemical Reactions Analysis

Salt Formation and Solubility

Lenalidomide exists as a racemic mixture of S(-) and R(+) enantiomers . Its sodium salt improves aqueous solubility compared to the free base, which is critical for pharmaceutical formulations. Solubility data:

| Property | Value |

|---|---|

| Solubility in DMSO | Up to 30 mg/mL |

| Solubility in water | Low (enhanced as sodium salt) |

| Solubility in 0.1N HCl | High |

The sodium salt’s stability is influenced by excipients. Acid addition salts (e.g., hydrochloride) are prone to disproportionation in formulations with proton-accepting excipients, while sodium salts may avoid this issue if formulated with inert ingredients .

Stability and Degradation Reactions

Lenalidomide’s primary amine group makes it susceptible to Maillard reaction degradation when exposed to reducing sugars (e.g., lactose) or compounds with carbonyl groups . This reaction is amplified under conditions of high temperature or humidity.

Key stability considerations :

-

Maillard Reaction :

-

Disproportionation :

Salt Formation

Stability Optimization

| Factor | Optimization Strategy |

|---|---|

| Excipients | Avoid proton-accepting compounds (e.g., lactose, carboxylic acid salts) |

| Storage | Maintain low humidity (WVTR ≤ 0.5 g/day) and oxygen transmission (≤ 0.5 cc/day) |

Pharmacokinetic and Formulation Considerations

The sodium salt’s enhanced solubility facilitates oral absorption, though food intake reduces maximum plasma concentration () by 36% without affecting bioavailability . Key pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~68% (rat model) |

| Elimination Half-life | ~2 hours (rat model) |

| Major Excretion Route | Urine |

Scientific Research Applications

Key Applications

-

Multiple Myeloma

- Induction Therapy : Lenalidomide is widely used as part of the induction therapy regimen for newly diagnosed multiple myeloma patients, both in transplant-eligible and transplant-ineligible groups. Studies have shown that it significantly improves survival rates when combined with dexamethasone or proteasome inhibitors .

- Maintenance Therapy : Post-autologous stem cell transplant, lenalidomide serves as a maintenance therapy to prolong remission in multiple myeloma patients .

-

Myelodysplastic Syndromes (MDS)

- Lenalidomide is particularly effective in treating patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality. Clinical trials have demonstrated that lenalidomide can reduce the need for blood transfusions and improve hematological parameters .

- Mantle Cell Lymphoma

- Follicular Lymphoma and Marginal Zone Lymphoma

Case Study 1: Multiple Myeloma Treatment

A retrospective study involving 167 newly diagnosed, transplant-ineligible patients treated with lenalidomide-dexamethasone revealed significant improvements in overall survival rates compared to historical controls. The study highlighted the importance of dosing strategies and patient management to minimize adverse effects while maximizing therapeutic benefits .

Case Study 2: Myelodysplastic Syndromes

In a Phase III trial (MDS-004), 205 patients with transfusion-dependent anemia due to MDS were randomized to receive lenalidomide or placebo. The primary endpoint was transfusion independence at 182 days. Results indicated that 58% of patients receiving lenalidomide achieved transfusion independence compared to only 10% in the placebo group .

Case Study 3: Adverse Effects

While lenalidomide is generally well-tolerated, some patients experience serious adverse effects. A report described a patient who developed tumor flare syndrome after initiating treatment for chronic lymphocytic leukemia, illustrating the need for careful monitoring during therapy .

Data Summary

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

Immunomodulation: Enhances T cell proliferation and natural killer cell activity.

Anti-angiogenesis: Inhibits the formation of new blood vessels that supply tumors.

Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.

Molecular Targets: Lenalidomide binds to the cereblon protein, part of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3

Comparison with Similar Compounds

Key Structural Differences

Lenalidomide and its analogs share a glutarimide core but differ in substituents:

Physicochemical Properties

| Compound | Ionization (pH 7.4) | LogP | Polar Surface Area (Ų) | Renal Excretion (% Unchanged) |

|---|---|---|---|---|

| Thalidomide | Neutral | 0.47 | 87 | <5% (hydrolysis products) |

| Pomalidomide | Basic (amino group) | 1.12 | 94 | 27% (metabolites dominate) |

| Lenalidomide | Weakly acidic | 0.62 | 105 | 80–90% |

Lenalidomide’s higher polarity and renal clearance correlate with its predominant excretion as the parent compound, unlike thalidomide and pomalidomide, which undergo extensive hydrolysis or oxidation .

Pharmacokinetic and Metabolic Profiles

Absorption and Distribution

Metabolism and Excretion

| Compound | Primary Metabolic Pathway | Urinary Excretion (% Dose) |

|---|---|---|

| Thalidomide | Hydrolysis (glutarimide/phthalimide) | >90% (as metabolites) |

| Pomalidomide | CYP1A2/CYP3A4 oxidation | 73% (70% as metabolites) |

| Lenalidomide | Minimal hepatic metabolism | 90% (unchanged) |

Lenalidomide’s stability arises from its oxo group, reducing enzymatic degradation compared to pomalidomide .

Pharmacodynamic Mechanisms

CRBN Binding and Substrate Degradation

All IMiDs bind CRBN, but affinity varies:

- Lenalidomide : IC50 = 4.83 µM (TR-FRET assay) .

- Pomalidomide: Higher CRBN affinity (IC50 ~1.5 µM) due to amino group interactions .

Lenalidomide induces degradation of IKZF1/3 and downregulates NF-κB, whereas analogs like photo-lenalidomide retain this activity with added probe functionality .

Therapeutic Indications

Adverse Events

| Toxicity | Lenalidomide (Incidence) | Pomalidomide (Incidence) |

|---|---|---|

| Neutropenia | 30–40% (Grade 3/4) | 50–60% (Grade 3/4) |

| Thrombocytopenia | 20–25% | 25–30% |

| VTE | 8–15% | 3–5% |

Lenalidomide’s higher VTE risk (vs. pomalidomide) necessitates prophylactic anticoagulation .

Q & A

Q. What are the primary mechanisms of action of lenalidomide in hematologic malignancies, and how do they inform experimental design?

Lenalidomide exerts dual tumoricidal and immunomodulatory effects. Its mechanisms include cereblon-mediated degradation of transcription factors (e.g., IKZF1/3) and modulation of cytokine production (e.g., TNF-α, IL-6). For experimental design, researchers should prioritize assays assessing protein degradation (e.g., Western blotting for IKZF1) and cytokine profiling (ELISA/multiplex assays) in preclinical models. Dose-response studies should account for variable cereblon binding affinity across cell types .

Q. How do standard dosing regimens for lenalidomide vary across hematologic malignancies, and what factors influence protocol selection?

In multiple myeloma (MM), the typical induction dose is 25 mg/day (days 1–21 of a 28-day cycle), adjusted for renal function and toxicity. For myelodysplastic syndromes (MDS) with 5q deletion, lower doses (10 mg/day) are used due to higher sensitivity. Protocol selection must integrate patient age, cytogenetic risk (e.g., del17p in MM), and prior therapies. Dose adjustments for neutropenia/thrombocytopenia are critical; refer to phase III trials like MM-015 for validated schedules .

Q. What are the validated biomarkers for predicting lenalidomide response in clinical trials?

Key biomarkers include:

- Cytogenetic markers : Del5q31 in MDS (predicts 67% transfusion independence ).

- Cereblon expression levels : High cereblon correlates with improved PFS in MM (HR = 0.49 in MPR-R trials ).

- Serum cytokines : Elevated IL-6 and TNF-α post-treatment may indicate resistance. Incorporate flow cytometry or single-cell RNA-seq to monitor immune cell subsets (e.g., NK cell activation) .

Advanced Research Questions

Q. How can conflicting data on lenalidomide efficacy in DLBCL be resolved through meta-analytical approaches?

Discrepancies in ORR (24%–36% monotherapy vs. 88%–93% combination therapy) arise from trial heterogeneity (e.g., R-CHOP vs. R-GemOx backbones). Use anchored MAIC (matching-adjusted indirect comparison) to adjust for covariates like IPI score and prior lines of therapy. For example, RE-MIND2 analysis showed tafasitamab + lenalidomide improved OS vs. BR (HR = 0.58) in DLBCL, but subgroup stratification by cell-of-origin (GCB vs. ABC) is critical .

Q. What methodological strategies optimize lenalidomide combination therapy trials to mitigate overlapping toxicities?

- Sequential dosing : Administer lenalidomide after proteasome inhibitors (e.g., ixazomib) to reduce grade 3/4 thrombocytopenia (12% vs. 5% in TOURMALINE-MM1 ).

- Prophylaxis : Enforce aspirin/enoxaparin for venous thromboembolism (VTE) prevention (14.7% incidence in MM-009 ).

- Real-world data integration : Use registries (e.g., Greek RRMM registry) to model toxicity-adjusted dosing in elderly cohorts (>75 years) .

Q. How should researchers design trials to evaluate lenalidomide maintenance therapy post-autologous stem-cell transplantation (ASCT)?

Key considerations:

- Primary endpoint : Progression-free survival (PFS) with median follow-up ≥45 months (IFM 2005-02 trial: 41 vs. 23 months, HR = 0.50 ).

- Secondary endpoints : Second primary malignancy (SPM) rates (3.1 vs. 1.2/100 patient-years) and quality-of-life metrics (EORTC QLQ-C30).

- Stratification : High-risk cytogenetics (e.g., t(4;14)) and minimal residual disease (MRD) status by NGF .

Q. What experimental frameworks address lenalidomide resistance in relapsed/refractory MM?

- Cereblon isoform switching : Use CRISPR screens to identify splice variants (e.g., CRBN-I vs. CRBN-II) that evade drug binding.

- Epigenetic modifiers : Combine with histone deacetylase inhibitors (e.g., panobinostat) to restore IKZF1 degradation (phase II PANORAMA trials ).

- Microenvironment targeting : Co-administer anti-CD38 antibodies (daratumumab) to enhance ADCC; L-MIND trial reported 92.89% ORR in DLBCL with tafasitamab .

Methodological and Data Analysis Questions

Q. How should researchers handle missing cytogenetic data in lenalidomide trials for MDS?

Apply multiple imputation (MI) for missing del5q status, using variables like transfusion dependence and baseline erythropoietin levels. Validate with sensitivity analyses (e.g., complete-case vs. MI results). In the MDS-003 trial, 38/85 patients achieved complete cytogenetic remission; missing data were <10% .

Q. What statistical methods are recommended for analyzing time-to-event outcomes in lenalidomide maintenance studies?

Use Cox proportional hazards models with time-dependent covariates (e.g., treatment discontinuation). For competing risks (e.g., SPMs), apply Fine-Gray subdistribution hazards. In IFM 2005-02, Gray’s test confirmed lenalidomide’s PFS benefit (P < 0.001) despite SPMs .

Q. How can preclinical models recapitulate lenalidomide’s immunomodulatory effects in solid tumors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.